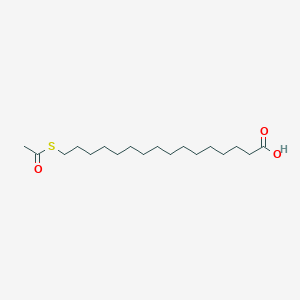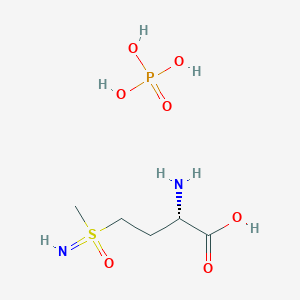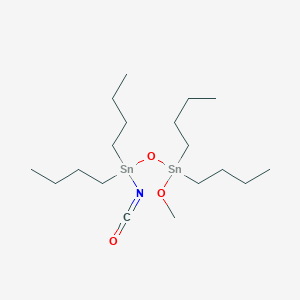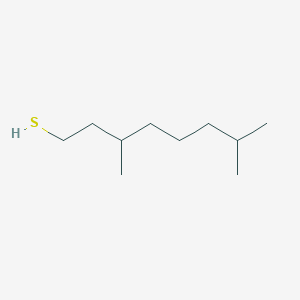
16-(Acetylthio)hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(Acetylthio)hexadecanoic acid: is a specialized fatty acid derivative It is characterized by the presence of an acetylthio group attached to the sixteenth carbon of the hexadecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-(Acetylthio)hexadecanoic acid typically involves the protection of the thiol group using acetyl chloride. The process begins with the reaction of mercaptohexadecanoic acid with acetyl chloride in the presence of zinc powder. The reaction is carried out in chloroform and acetic acid, followed by purification through flash column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 16-(Acetylthio)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylthio group can be reduced to a thiol group.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Substituted hexadecanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 16-(Acetylthio)hexadecanoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of fatty acids in cellular processes. It may also serve as a model compound for studying the behavior of thiol-containing fatty acids in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialized lubricants, surfactants, and other chemical products.
Mecanismo De Acción
The mechanism of action of 16-(Acetylthio)hexadecanoic acid involves its interaction with cellular membranes and enzymes. The acetylthio group can participate in redox reactions, influencing cellular oxidative stress responses. Additionally, the fatty acid chain can integrate into lipid bilayers, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Hexadecanoic acid (Palmitic acid): A saturated fatty acid without the acetylthio group.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Comparison: 16-(Acetylthio)hexadecanoic acid is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and biological properties. Unlike hexadecanoic acid, it can participate in thiol-specific reactions, making it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
16-acetylsulfanylhexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3S/c1-17(19)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-18(20)21/h2-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDAPDJLNNNCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597567 |
Source


|
| Record name | 16-(Acetylsulfanyl)hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139270-96-5 |
Source


|
| Record name | 16-(Acetylsulfanyl)hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)



![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)








